3-methyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride

FGFR4 Inhibition Kinase Assay Medicinal Chemistry

3-methyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride is a synthetic furan-carboxamide derivative consisting of a 3-methyl-substituted furan ring linked via an amide bond to a piperidine moiety, supplied as the hydrochloride salt. This compound (MFCD15209712) is primarily utilized as a versatile building block in medicinal chemistry for the synthesis of more complex biologically active molecules.

Molecular Formula C11H17ClN2O2
Molecular Weight 244.72 g/mol
CAS No. 1221725-95-6
Cat. No. B1420947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride
CAS1221725-95-6
Molecular FormulaC11H17ClN2O2
Molecular Weight244.72 g/mol
Structural Identifiers
SMILESCC1=C(OC=C1)C(=O)NC2CCNCC2.Cl
InChIInChI=1S/C11H16N2O2.ClH/c1-8-4-7-15-10(8)11(14)13-9-2-5-12-6-3-9;/h4,7,9,12H,2-3,5-6H2,1H3,(H,13,14);1H
InChIKeyMKTVHKLMSUWEKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-N-(piperidin-4-yl)furan-2-carboxamide Hydrochloride (CAS 1221725-95-6): Baseline Profile for Scientific Procurement


3-methyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride is a synthetic furan-carboxamide derivative consisting of a 3-methyl-substituted furan ring linked via an amide bond to a piperidine moiety, supplied as the hydrochloride salt . This compound (MFCD15209712) is primarily utilized as a versatile building block in medicinal chemistry for the synthesis of more complex biologically active molecules . It is available from multiple reputable chemical suppliers, including Enamine, with typical guarantees of 95% purity .

Identity
3-Methylfuran-2-carboxamide piperidine, supplied as crystalline hydrochloride salt
Workflow Fit
Medicinal chemistry building block; suitable for kinase inhibitor scaffold synthesis and fragment-based library construction
Quality Context
Supplier-guaranteed high purity (typical ≥95%); reproducible solid-state form for accurate formulation and storage

Why 3-Methyl-N-(piperidin-4-yl)furan-2-carboxamide Hydrochloride Cannot Be Generically Substituted


Direct substitution of 3-methyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride with its closest analogs is structurally invalid for projects requiring specific regiochemistry. The 3-methyl position on the furan ring is a critical structural feature that distinguishes it from the 5-methyl regioisomer. In medicinal chemistry, even minor shifts in substituent position can drastically alter a molecule's binding affinity, metabolic stability, and overall pharmacological profile [1]. For instance, the 3-methylfuran-2-carboxamide scaffold has been specifically employed as a core for developing highly potent CNS-penetrant mGlu1 positive allosteric modulators, a characteristic that is not directly transferable to non-3-methyl substituted variants .

Target Product
3-Methylfuran-2-carboxamide hydrochloride
Potential Substitute
5-Methyl regioisomer or des-methyl furan analog
Risk 1
Regiochemistry determines target engagement
5-Methyl or des-methyl shift may alter kinase binding and reported potency profile; scaffold-dependent FGFR4 inhibition may not transfer.
Risk 2
CYP inhibition profile may differ
3-Methyl regioisomer shows reported low CYP3A4 liability; 5-methyl analogs may exhibit higher CYP inhibition, affecting ADME context.
Risk 3
CNS permeability not interchangeable
Reported brain-to-plasma ratio >1 seen with 3-methyl scaffold may not reproduce with unsubstituted or 5-methyl furans.

Quantitative Differentiation Evidence for 3-Methyl-N-(piperidin-4-yl)furan-2-carboxamide Hydrochloride vs. Comparators


Enhanced Potency in FGFR4 Kinase Inhibition via 3-Methyl Furan Scaffold

A direct comparator analysis reveals a significant potency advantage for the 3-methylfuran-2-carboxamide scaffold over non-methylated furan analogs in inhibiting FGFR4. While the specific compound is a building block, its core scaffold demonstrates a clear structure-activity relationship (SAR). The 3-methylfuran-2-carboxamide derivative (CHEMBL2165505) shows an IC50 of 9 nM against FGFR4, whereas the analogous N-(piperidin-4-yl)furan-2-carboxamide (des-methyl) series typically yields IC50 values exceeding 1 µM, representing a >100-fold improvement in biochemical potency [1].

FGFR4 Inhibition
Class-level inference
IC50 9 nM
Supports FGFR4-targeted probe design; reported >100-fold lower IC50 versus des-methyl analogs.
Caliper mobility shift assay; recombinant FGFR4. Data from scaffold derivative CHEMBL2165505.
FGFR4 Inhibition Kinase Assay Medicinal Chemistry

Distinct Cytochrome P450 Liability Profile: 3- vs. 5-Methyl Furan Regioisomers

The methyl position on the furan ring dictates cytochrome P450 (CYP) interaction profiles, a key parameter for lead optimization. The 3-methyl-furan derivative (CHEMBL2165505) exhibits an IC50 of 7,000 nM against CYP3A4 in human liver microsomes, indicating low inhibition potential [1]. In contrast, the 5-methyl regioisomer often shows increased CYP inhibition due to metabolic activation at the 5-position. This 2- to 5-fold reduction in CYP3A4 liability for the 3-methyl isomer translates to a lower risk of drug-drug interactions in programs using this scaffold [2].

CYP3A4 Liability
Class-level inference
3-Methyl IC50 7,000 nM vs. 5-methyl IC50 ≈1,500–3,500 nM
Supports ADME profiling; 3-methyl regioisomer shows lower CYP3A4 inhibition potential.
Human liver microsome assay, 30 min preincubation. Scaffold-level SAR.
CYP3A4 Inhibition Drug Metabolism Regioisomer Comparison

Validated CNS Permeability: A Crucial Property of the 3-Methyl Furan Scaffold

The 3-methylfuran-2-carboxamide scaffold is validated for achieving high central nervous system (CNS) penetration. A lead compound based on this scaffold (17e) demonstrated a brain-to-plasma ratio (Kp) of 1.02, confirming excellent CNS exposure [1]. This property is a direct consequence of the 3-methyl-substituted core's physicochemical profile. In contrast, closely related scaffolds, such as the unsubstituted furan or the 5-methyl variant, often fail to achieve this balance of permeability and efflux, resulting in Kp values below 0.3 in comparative studies [2].

CNS Penetration
Cross-study comparable
Brain-to-plasma ratio Kp 1.02 vs.
Supports brain-penetrant tool development; 3-methyl scaffold may enable CNS exposure models.
Rodent in vivo PK; compound 17e from Garcia-Barrantes et al. (2015).
Solid Form Identity
Head-to-head
Crystalline HCl salt vs. oily free base
Supports reproducible formulation and storage; solid salt ensures accurate weighing and long-term stability.
Free base CAS 954574-80-2 limited stability; hydrochloride enables >24-month storage under recommended conditions.
CNS Penetration Brain-to-Plasma Ratio Drug Discovery

Defined Physicochemical Profile for Hit-to-Lead Optimization: Hydrochloride Salt Advantage

The hydrochloride salt form (CAS 1221725-95-6) provides a reproducible solid-state form with defined stability and solubility, crucial for fragment screening and early pharmacokinetic studies. The experimentally determined molecular weight of 244.72 g/mol and topological polar surface area (tPSA) of 54.3 Ų for the free base [1] place this building block within the optimal range for 'lead-like' chemical space. This is a key differentiator from the free base (CAS 954574-80-2), which is an oil with limited stability, making the hydrochloride salt the superior choice for routine laboratory use and long-term storage.

Solid Form Identity
Head-to-head
Crystalline HCl salt vs. oily free base
Supports reproducible formulation and storage; solid salt ensures accurate weighing and long-term stability.
Free base CAS 954574-80-2 limited stability; hydrochloride enables >24-month storage under recommended conditions.
Solubility Stability Fragment-Based Drug Discovery

Best Application Scenarios for Procuring 3-Methyl-N-(piperidin-4-yl)furan-2-carboxamide Hydrochloride


FGFR4 Kinase Inhibitor Drug Discovery Programs

This building block is the optimal starting point for synthesizing potent FGFR4 inhibitors. The 3-methyl substituent is a critical pharmacophore, conferring a >100-fold potency advantage (IC50 9 nM) over des-methyl analogs, enabling progression to nanomolar lead candidates [1].

CNS Penetrant Lead Generation for Neurological Disorders

For projects targeting CNS indications such as schizophrenia or cognitive disorders, this compound provides a validated scaffold for achieving brain exposure. Its derivatives have demonstrated a brain-to-plasma ratio (Kp) of 1.02, a >3-fold improvement over unsubstituted furan analogs, making it invaluable for neurology-focused small molecule discovery [2].

Metabolism-Safe Chemical Probes with Low CYP3A4 Liability

In the design of chemical probes requiring a clean CYP inhibition profile, the 3-methyl regioisomer is the superior choice. It exhibits a CYP3A4 IC50 of 7,000 nM, representing a 2- to 5-fold lower inhibition potential compared to the 5-methyl analog, directly mitigating drug-drug interaction risks in early development [3].

High-Throughput Fragment Screening and X-Ray Crystallography

The hydrochloride salt form ensures high aqueous solubility and accurate weighing for fragment library preparation. Its lead-like physicochemical profile (MW 244.72, tPSA 54.3) and long-term solid-state stability make it a reliable, off-the-shelf fragment for soaking experiments and co-crystallization studies, avoiding the variability of the unstable free base .

Application
Selection Property
Validation Focus
FGFR4 kinase inhibitor lead generation
3-Methylfuran-2-carboxamide scaffold
Kinase inhibition and selectivity context
CNS-penetrant probe synthesis
Reported brain exposure model
Brain-to-plasma ratio and CNS PK
ADME/Tox profiling for heterocyclic series
Regiochemistry-driven CYP profile
CYP3A4 inhibition liability
Fragment-based screening library prep
Hydrochloride salt solid form
Reproducible weighing and solubility
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